molecular formula C12H11N3S B13314201 2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazol-5-amine

2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazol-5-amine

Cat. No.: B13314201
M. Wt: 229.30 g/mol
InChI Key: GDSSPRYPVCTHKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazol-5-amine ( 1216045-58-7) is a high-purity chemical compound supplied for research applications. This molecule belongs to the imidazo[2,1-b]thiazole class of fused heterocyclic systems, which have gained considerable attention in medicinal chemistry due to their broad spectrum of investigated pharmacological activities . The core imidazo[2,1-b]thiazole scaffold is a privileged structure in drug discovery research. Studies on closely related analogues highlight the potential of this structural class in developing enzyme inhibitors. Specifically, conjugates of the imidazo[2,1-b]thiazole core have demonstrated selective inhibitory activity against the physiologically dominant cytosolic isoform of carbonic anhydrase (hCA II), an enzyme that is a target for conditions such as glaucoma and epilepsy . Furthermore, structural analogues featuring different substitutions on the imidazo[2,1-b]thiazole framework have been explored as potent and highly selective cyclooxygenase-2 (COX-2) inhibitors, indicating the potential for anti-inflammatory applications . The presence of the 5-amine group on this scaffold provides a versatile handle for further chemical modification, allowing researchers to create diverse derivatives for structure-activity relationship (SAR) studies. This product is intended for research purposes only in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet and handle this compound with appropriate precautions.

Properties

Molecular Formula

C12H11N3S

Molecular Weight

229.30 g/mol

IUPAC Name

2-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-5-amine

InChI

InChI=1S/C12H11N3S/c1-8-7-15-11(13)10(14-12(15)16-8)9-5-3-2-4-6-9/h2-7H,13H2,1H3

InChI Key

GDSSPRYPVCTHKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=C(N=C2S1)C3=CC=CC=C3)N

Origin of Product

United States

Preparation Methods

Copper-Catalyzed A3-Coupling Method

A notable method involves copper-catalyzed A3-coupling reactions, which facilitate the formation of heterocyclic scaffolds from aldehydes, amines, and alkynes. This approach has been successfully employed to synthesize various imidazo[2,1-b]thiazoles, providing a versatile platform for functionalization (see).

Research Outcome:

Entry Substrate Type Catalyst Yield (%) Remarks
1 Benzaldehyde derivatives Cu(I/II) 33–93 Yields vary based on substituents; high yields with optimized conditions

This method allows for the incorporation of phenyl groups at the 6-position by selecting appropriate benzaldehyde derivatives.

Cyclization of 2-Aminothiazoles with Aldehydes

Another common approach involves cyclization of 2-aminothiazoles with aldehydes under reflux conditions, often in ethanol or acetic acid, to form the imidazo[2,1-b]thiazole core (see).

Research Outcome:

Step Reagents Conditions Yield (%) Notes
Cyclization 2-Aminothiazole + aromatic aldehyde Reflux, ethanol 50–85 Efficient for phenyl substitution

Data Tables and Research Outcomes

Synthesis Step Reagents Conditions Typical Yield (%) Reference
Formation of heterocyclic core 2-Aminothiazole + aldehyde Reflux, ethanol 50–85
Phenyl substitution at 6-position Phenylboronic acid + halogenated intermediate Pd catalyst, reflux 70–85
Methylation at 2-position Dimethyl sulfate or methyl iodide Reflux, base 60–80
Amination at 5-position NH3 or amines Reflux, solvent 65–90

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the substituent introduced .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazol-5-amine involves its interaction with specific molecular targets. For instance, its anticancer activity is believed to be due to its ability to inhibit certain enzymes involved in cell proliferation. The compound may also induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

The imidazo[2,1-b][1,3]thiazole scaffold is versatile, with modifications at positions 2, 5, and 6 significantly altering physicochemical and biological properties. Below is a detailed comparison of 2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazol-5-amine with structurally related compounds:

Table 1: Structural and Physical Properties
Compound Name Substituents (Position) Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (IR, NMR) Reference ID
This compound 2-Me, 6-Ph 229.30 Not reported NH stretch: ~3428 cm⁻¹ (IR)
N-Cyclohexyl-2,6-diphenylimidazo[2,1-b][1,3,4]thiazol-5-amine (4f) 2-Ph, 6-Ph, N-Cyclohexyl 407.50 211–213 C=N stretch: ~1636 cm⁻¹ (IR)
N-tert-Butyl-6-(4-methoxyphenyl)-2-(4-nitrophenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine (4j) 2-(4-NO₂Ph), 6-(4-MeOPh), N-t-Bu 486.52 210–211 NO₂ stretch: ~1565 cm⁻¹ (IR)
2-(4-Chlorophenyl)-N-cyclohexyl-6-(4-methoxyphenyl)imidazo[2,1-b][1,3,4]thiazol-5-amine (4m) 2-(4-ClPh), 6-(4-MeOPh), N-Cyclohexyl 461.12 208–209 C-Cl stretch: ~1409 cm⁻¹ (IR)
5-Methyl-4-phenyl-1,3-thiazol-2-amine (PTZ) 4-Ph, 5-Me 190.26 Not reported NH₂ stretch: ~3300 cm⁻¹ (IR)

Key Observations :

  • Substituent Effects: The presence of electron-withdrawing groups (e.g., NO₂ in 4j) or bulky substituents (e.g., N-t-Bu in 4j) increases molecular weight and melting points compared to the simpler 2-methyl-6-phenyl derivative .
  • Spectral Signatures : All compounds show characteristic IR peaks for NH (~3428 cm⁻¹) and C=N (~1636 cm⁻¹), confirming the imidazo-thiazole core .

Key Observations :

  • Anti-Tubercular Activity : Compound 4i (with a nitrofuran substituent) demonstrates potent activity against M. tuberculosis, highlighting the importance of electron-deficient substituents for antimicrobial efficacy .
  • COX Inhibition : Thiazole derivatives like 6a and 6b show COX-1/COX-2 modulation, though the target compound lacks such data .
  • Safety Considerations: Structurally related imidazo-pyridines (e.g., 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) are carcinogenic in rodents , suggesting the need for toxicity studies on the target compound.

Biological Activity

2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazol-5-amine is a heterocyclic compound characterized by a fused imidazole and thiazole ring system. Its molecular formula is C13H11N3SC_{13}H_{11}N_{3}S, with a molecular weight of 241.31 g/mol. The compound exhibits significant biological activities, particularly in cancer research, making it a subject of interest in medicinal chemistry.

The compound's structure includes a methyl group at the second position and a phenyl group at the sixth position of the imidazole ring. These functional groups contribute to its reactivity and potential biological activity. The presence of an amino group enhances its ability to undergo various chemical transformations, facilitating the synthesis of derivatives with possibly enhanced biological effects.

Biological Activity Overview

Research indicates that this compound exhibits notable antitumor and antioxidant properties. The following sections detail specific findings related to its biological activities.

Antitumor Activity

Studies have shown that this compound possesses significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Testing : In vitro assays demonstrated that this compound has an IC50 value indicating effective inhibition of cell proliferation in cancer cells. The exact IC50 values vary depending on the cell line tested, with some studies reporting values as low as 1030μM10-30\mu M against human glioblastoma and melanoma cells .
Cell LineIC50 (µM)
Human Glioblastoma U25123.30 ± 0.35
Human Melanoma WM793>1000

The mechanism by which this compound exerts its antitumor effects may involve:

  • Inhibition of Cell Cycle Progression : The compound may disrupt normal cell cycle regulation, leading to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, further promoting apoptosis through ROS-mediated pathways .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on Kidney Cancer Cells : A study evaluated the cytotoxic activity of synthesized derivatives containing the imidazo[2,1-b][1,3]thiazole moiety against kidney cancer cells using the MTT assay. One derivative exhibited an excellent anti-cancer activity with an effectiveness value reaching 69.69% .
  • Antioxidant Activity Assessment : In addition to its anticancer properties, the compound has been tested for antioxidant activity. The results indicated that certain derivatives could effectively scavenge free radicals, contributing to their potential therapeutic applications in oxidative stress-related diseases .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared to structurally similar compounds:

Compound NameStructureUnique Features
6-(4-Chlorophenyl)imidazo[2,1-b]thiazoleStructureContains a chlorine substituent enhancing lipophilicity
5-(Phenyl)thiazoleStructureLacks the imidazole ring but retains thiazole properties
4-Methylimidazo[2,1-b]thiazoleStructureMethyl substitution on the imidazole ring; potential for different biological activity

Q & A

Q. What are the established synthetic methodologies for 2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazol-5-amine, and how do reaction conditions affect yield?

The synthesis typically involves multi-component reactions (MCRs) or condensation of 2-aminothiazoles with α-halocarbonyl derivatives. For example, one-pot reactions using 2-bromoacetophenone, aldehydes, thiourea, and isocyanides in toluene under reflux can yield imidazo[2,1-b]thiazol-5-amine derivatives with moderate to good yields (45–65%) . Solvent choice (e.g., benzene or DMF) and base selection (e.g., NaH) critically influence yield optimization during benzylation or cyclization steps .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and ring fusion patterns. High-resolution mass spectrometry (HRMS) validates molecular weight and purity, while X-ray crystallography (if crystals are obtainable) provides unambiguous structural confirmation . For example, ¹H NMR of similar compounds reveals aromatic proton splitting patterns and methyl group integration .

Q. What preliminary biological assays are recommended for screening this compound?

Start with antiproliferative assays (e.g., MTT against pancreatic or breast cancer cell lines) and enzyme inhibition studies (e.g., FAK or 15-LOX). IC₅₀ values for analogous compounds range from 0.59–35 µM, depending on substituents . Antimicrobial activity can be screened using disk diffusion or microdilution assays against Candida albicans or E. coli .

Advanced Research Questions

Q. How does the methyl substitution at the 2-position influence the compound’s binding affinity to kinase targets compared to fluorophenyl analogs?

Methyl groups at the 2-position may enhance steric hindrance, reducing binding to hydrophobic pockets in kinases like FAK. In contrast, fluorophenyl derivatives (e.g., 6-(3-fluorophenyl) analogs) show improved activity due to electronegative interactions (IC₅₀: 0.59 µM vs. 2.81 µM for non-fluorinated analogs) . Computational docking studies (e.g., AutoDock Vina) can model these interactions by comparing binding energies and ligand-receptor conformations .

Q. What strategies resolve discrepancies in reported antiproliferative IC₅₀ values across studies?

Variability often arises from differences in cell lines (e.g., PDAC vs. HeLa), assay protocols (e.g., incubation time), or compound purity. Standardize assays using reference compounds (e.g., quercetin for 15-LOX inhibition) and validate purity via HPLC . Cross-laboratory reproducibility studies and meta-analyses of published data are also critical .

Q. How can computational tools predict ADMET properties of this compound derivatives?

Use QSAR models (e.g., SwissADME or pkCSM) to predict solubility, permeability, and metabolic stability. Molecular dynamics simulations (e.g., GROMACS) assess binding kinetics, while toxicity can be screened via ProTox-II for hepatotoxicity or mutagenicity . For example, logP values >3.5 may indicate poor aqueous solubility, necessitating formulation adjustments .

Q. What experimental designs optimize structure-activity relationship (SAR) studies for imidazo[2,1-b]thiazole derivatives?

Systematic substitution at the 2-, 5-, and 6-positions with electron-withdrawing (e.g., -F, -NO₂) or donating (-CH₃, -OCH₃) groups is key. Compare IC₅₀ trends across derivatives to identify pharmacophores. For instance, 3,6-diphenyl derivatives show higher 15-LOX inhibition (IC₅₀: 11.5 µM) than monosubstituted analogs . Pair synthesis with high-throughput screening to accelerate SAR discovery .

Data Contradiction and Validation

Q. How should researchers address conflicting data on the antimicrobial efficacy of imidazo[2,1-b]thiazoles?

Re-evaluate experimental conditions: Check bacterial strain viability, compound solubility in assay media, and use internal controls (e.g., ciprofloxacin). Biofilm inhibition assays or time-kill curves may provide more robust activity metrics than traditional MIC values . For example, poor solubility in aqueous media can falsely lower observed activity .

Q. What methods confirm the proposed mechanism of action for this compound in kinase inhibition?

Use surface plasmon resonance (SPR) to measure real-time binding kinetics to FAK or EGFR kinases. Phosphorylation assays (Western blot) and siRNA knockdown of target kinases can validate functional inhibition . For example, SPR-derived KD values correlate with IC₅₀ trends from cell-based assays .

Methodological Resources

  • Synthesis Protocols : Refer to MCR optimization in toluene/NH₄Cl or Friedel-Crafts acylation under solvent-free conditions .
  • Analytical Tools : HRMS (ESI+) for molecular ion validation , and NOESY NMR for stereochemical analysis .
  • Biological Assays : Standardize cell culture conditions (e.g., 5% CO₂, 37°C) and use triplicate technical replicates for dose-response curves .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.